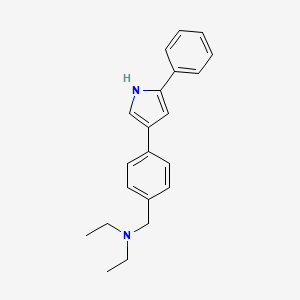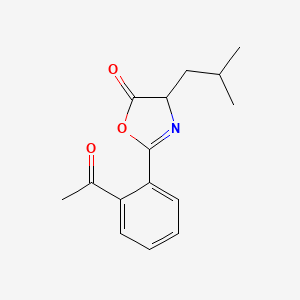![molecular formula C35H54O2P2 B12880539 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman units connected via a spiro linkage, with multiple methyl groups and diisopropylphosphine substituents. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) typically involves the reaction of chroman derivatives with diisopropylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the spiro linkage and the attachment of the diisopropylphosphine groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological macromolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): Similar structure but with diphenylphosphine groups instead of diisopropylphosphine.
(4,4,4’,4’,7,7’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diol): Similar spirobi[chroman] core but with hydroxyl groups instead of phosphine groups
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(Diisopropylphosphine) lies in its specific combination of chroman units and diisopropylphosphine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C35H54O2P2 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
[8'-di(propan-2-yl)phosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C35H54O2P2/c1-21(2)38(22(3)4)29-17-25(9)15-27-31(29)36-35(19-33(27,11)12)20-34(13,14)28-16-26(10)18-30(32(28)37-35)39(23(5)6)24(7)8/h15-18,21-24H,19-20H2,1-14H3 |
InChI-Schlüssel |
VDBLNRBASCNICA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)P(C(C)C)C(C)C)OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(C(C)C)C(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




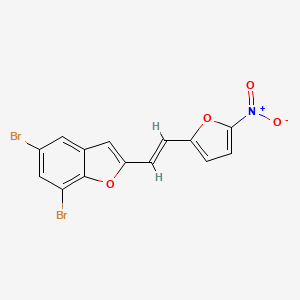

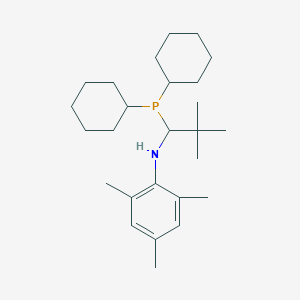



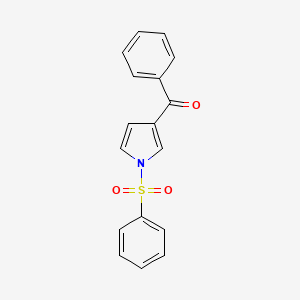
![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)

